molecular formula C11H12O3 B6600813 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid CAS No. 2166880-45-9

4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid

Cat. No.: B6600813
CAS No.: 2166880-45-9
M. Wt: 192.21 g/mol
InChI Key: IUSGRYNDQOROBT-UHFFFAOYSA-N
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Description

4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid involves the reaction of benzopyranone with acetic anhydride. The reaction typically proceeds through a series of steps including hydrogenation, carbonylation, and hydroxylation . Another method involves the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of green chemistry principles, such as employing green solvents and catalysts, is becoming increasingly common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-1,3-dihydroisochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(10(12)13)7-14-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSGRYNDQOROBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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